Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate
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Overview
Description
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate is an organic compound with the molecular formula C11H11FO3S This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfanyl group attached to a phenyl ring, which is further connected to an ethyl ester and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-fluoro-2-methylphenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino and thio derivatives.
Scientific Research Applications
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 2-(4-bromo-2-methylphenyl)sulfanyl-2-oxo-acetate:
Ethyl 2-(4-iodo-2-methylphenyl)sulfanyl-2-oxo-acetate: The presence of an iodine atom can alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMVBDDWNBOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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